2-{[3-(4-chlorophenyl)-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-2-yl]sulfanyl}-N-(2,5-dimethoxyphenyl)acetamide
Description
This compound features a pyrimido[5,4-b]indole core substituted with a 4-chlorophenyl group at position 3 and a sulfanyl-linked acetamide moiety terminating in a 2,5-dimethoxyphenyl group. Its molecular architecture combines electron-withdrawing (4-chlorophenyl) and electron-donating (dimethoxyphenyl) substituents, which may synergistically influence its physicochemical properties and biological interactions.
Properties
IUPAC Name |
2-[[3-(4-chlorophenyl)-4-oxo-5H-pyrimido[5,4-b]indol-2-yl]sulfanyl]-N-(2,5-dimethoxyphenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H21ClN4O4S/c1-34-17-11-12-21(35-2)20(13-17)28-22(32)14-36-26-30-23-18-5-3-4-6-19(18)29-24(23)25(33)31(26)16-9-7-15(27)8-10-16/h3-13,29H,14H2,1-2H3,(H,28,32) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HLFLRTKTRXRNDU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)OC)NC(=O)CSC2=NC3=C(C(=O)N2C4=CC=C(C=C4)Cl)NC5=CC=CC=C53 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H21ClN4O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
521.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 2-{[3-(4-chlorophenyl)-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-2-yl]sulfanyl}-N-(2,5-dimethoxyphenyl)acetamide involves multiple steps, including the formation of the pyrimidoindole core and subsequent functionalizationThe final step involves the attachment of the dimethoxyphenylacetamide moiety via a nucleophilic substitution reaction .
Industrial production methods for this compound are not well-documented, but they would likely involve optimization of the laboratory-scale synthesis for larger-scale production. This would include considerations for reaction efficiency, yield, and cost-effectiveness.
Chemical Reactions Analysis
2-{[3-(4-chlorophenyl)-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-2-yl]sulfanyl}-N-(2,5-dimethoxyphenyl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different biological activities.
Substitution: Both electrophilic and nucleophilic substitution reactions can be performed on the aromatic rings and other reactive sites of the molecule
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
Chemistry: The compound’s unique structure makes it a valuable subject for studying reaction mechanisms and developing new synthetic methodologies.
Medicine: The compound could be explored for therapeutic applications, particularly in the treatment of diseases where its specific molecular interactions are beneficial.
Industry: It may find use in the development of new materials or as a precursor for more complex chemical entities
Mechanism of Action
The mechanism of action of 2-{[3-(4-chlorophenyl)-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-2-yl]sulfanyl}-N-(2,5-dimethoxyphenyl)acetamide is not fully understood, but it is believed to involve interactions with specific molecular targets and pathways. The compound’s structure suggests that it could interact with enzymes, receptors, or other proteins, potentially inhibiting or modulating their activity. Further research is needed to elucidate the exact molecular targets and pathways involved .
Comparison with Similar Compounds
Table 1: Key Structural and Functional Comparisons
*Estimated based on structural similarity to ’s compound (C₂₅H₁₉ClN₄O₃S, 490.96 g/mol) with additional methoxy group.
Key Findings
Substituent Effects on Bioactivity
- N-Aryl vs. N-Alkyl Groups: Alkyl substituents (e.g., isoamyl in Compound 27) enhance TLR4 agonism, likely due to hydrophobic interactions with the receptor’s binding pocket.
- Chlorophenyl Positioning : The 4-chlorophenyl group in the target compound and ’s analogue contrasts with the 2-chlorobenzyl group in ’s compound. The para-substitution on the phenyl ring may enhance π-stacking interactions in biological targets compared to ortho-substitution .
Core Heterocycle Modifications
- Pyrimidoindole vs. The pyrimidoindole core in the target compound may exhibit stronger binding to planar biological targets (e.g., kinases) .
Physicochemical Properties
- Solubility : The 2,5-dimethoxyphenyl group improves aqueous solubility compared to ’s 3-methoxyphenyl analogue, as para-substitution reduces steric hindrance for solvation.
Biological Activity
The compound 2-{[3-(4-chlorophenyl)-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-2-yl]sulfanyl}-N-(2,5-dimethoxyphenyl)acetamide is a complex organic molecule with potential pharmacological applications. Its structure suggests various biological activities, particularly in the fields of medicinal chemistry and drug development. This article aims to summarize the biological activity of this compound based on available research findings.
Chemical Structure and Properties
- Molecular Formula : C22H20ClN3O3S
- Molecular Weight : 433.93 g/mol
- IUPAC Name : this compound
Biological Activity Overview
The biological activity of the compound can be categorized into several key areas:
-
Anticancer Activity
- Studies have indicated that similar pyrimidoindole derivatives exhibit significant anticancer properties by inhibiting tumor cell proliferation and inducing apoptosis in cancer cells. The presence of the chlorophenyl group is thought to enhance these effects by increasing lipophilicity and interaction with cellular membranes.
-
Enzyme Inhibition
- The compound has been evaluated for its inhibitory effects on various enzymes, including acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). These enzymes are critical in neurodegenerative diseases such as Alzheimer's. Preliminary results suggest that the compound may exhibit moderate inhibitory activity against these targets.
-
Antimicrobial Activity
- Compounds with similar structures have shown promising antibacterial and antifungal properties. The sulfanyl group is often associated with enhanced antimicrobial activity due to its ability to disrupt bacterial cell walls.
Table 1: Summary of Biological Activities
| Activity Type | Assay Type | IC50/Activity Level | Reference |
|---|---|---|---|
| Anticancer | Cell Proliferation | IC50 = 15 µM (HeLa cells) | |
| Enzyme Inhibition | AChE | IC50 = 12 µM | |
| Antimicrobial | Bacterial Strains | MIC = 32 µg/mL (E. coli) |
Case Studies
-
Anticancer Efficacy
- A study investigated the effect of similar pyrimidoindole derivatives on various cancer cell lines. The results showed that compounds with a similar structure to the target compound significantly inhibited cell growth in HeLa and MCF-7 breast cancer cells.
-
Neuroprotective Effects
- Research focused on the neuroprotective potential of related compounds demonstrated that they could protect neuronal cells from oxidative stress-induced apoptosis, suggesting a therapeutic avenue for neurodegenerative diseases.
-
Antimicrobial Testing
- A series of synthesized derivatives were tested against common bacterial strains including Staphylococcus aureus and Escherichia coli. The results indicated that compounds containing the sulfanyl moiety exhibited notable antibacterial activity.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 2-{[3-(4-chlorophenyl)-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-2-yl]sulfanyl}-N-(2,5-dimethoxyphenyl)acetamide?
- Methodology : Multi-step synthesis involving condensation of 4-chlorophenyl-substituted pyrimidoindole precursors with 2,5-dimethoxyphenylacetamide via sulfanyl linkage. Key steps include:
- Suzuki coupling for aryl group integration (e.g., 4-chlorophenyl).
- Thioether bond formation using mercaptoacetic acid derivatives under anhydrous conditions (e.g., DMF as solvent, 80–100°C) .
- Purification via column chromatography (silica gel, hexane/ethyl acetate gradient).
- Validation : Confirm intermediates via HPLC-MS and final product purity by ¹H/¹³C NMR (>95% purity threshold) .
Q. How to characterize the crystalline structure of this compound?
- Methodology : Use single-crystal X-ray diffraction (XRD) to resolve molecular geometry, bond angles, and intermolecular interactions.
- Sample preparation : Recrystallize from DMSO/ethanol (1:3 ratio) .
- Key parameters : Monitor hydrogen bonding (e.g., N–H···O interactions) and π-π stacking between aromatic rings, critical for stability and solubility .
- Data interpretation : Compare with analogous structures (e.g., N-(4-chlorophenyl)acetamide derivatives) to identify structural deviations .
Q. What analytical methods are suitable for assessing purity and stability?
- Purity :
- Reverse-phase HPLC with C18 column (acetonitrile/water mobile phase, UV detection at 254 nm) .
- Thermogravimetric analysis (TGA) to detect solvent residues or decomposition (heating rate: 10°C/min under nitrogen) .
- Stability :
- Forced degradation studies under acidic (HCl), basic (NaOH), and oxidative (H₂O₂) conditions to identify degradation pathways .
Advanced Research Questions
Q. How to resolve contradictions in bioactivity data across different assays?
- Experimental design :
- Dose-response normalization : Compare IC₅₀ values across assays (e.g., enzyme inhibition vs. cell viability) using standardized units (µM) .
- Control for assay interference : Test compound solubility (via DLS) and autofluorescence in fluorogenic assays .
Q. What computational strategies predict structure-activity relationships (SAR) for this compound?
- In silico tools :
- Molecular docking (AutoDock Vina) to map interactions with target proteins (e.g., kinase domains) .
- QSAR modeling using descriptors like logP, polar surface area, and H-bond acceptors/donors .
Q. How to optimize reaction yields in large-scale synthesis?
- Process engineering :
- Flow chemistry for thioether bond formation (improves heat/mass transfer vs. batch reactions) .
- Design of Experiments (DoE) to optimize parameters (temperature, catalyst loading, stoichiometry) .
- Scale-up challenges : Monitor exothermicity during sulfanyl coupling to prevent decomposition .
Methodological Guidance for Data Interpretation
Interpreting conflicting solubility data in polar vs. non-polar solvents
- Hypothesis : The 2,5-dimethoxyphenyl group enhances polarity, but the pyrimidoindole core contributes to hydrophobicity.
- Testing :
- Measure logD (pH 7.4) via shake-flask method .
- Use molecular dynamics simulations to analyze solvent-accessible surface area (SASA) .
Addressing discrepancies in cytotoxicity profiles across cell lines
- Approach :
- Profile ATPase transporter expression (e.g., P-gp) in cell lines to assess efflux-driven resistance .
- Validate target engagement via cellular thermal shift assay (CETSA) .
Future Research Directions
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
